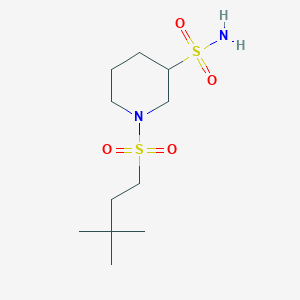![molecular formula C12H15NO4 B6630497 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6630497.png)
3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid, also known as MIBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MIBA belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in cancer treatment and as a diagnostic tool in medical imaging.
Mécanisme D'action
3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for inflammation, pain, and fever. 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid also has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid has been found to have a protective effect on the gastrointestinal tract by reducing the production of gastric acid and increasing the production of protective mucus.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid has several advantages as a research tool. It is readily available and can be synthesized in large quantities with high purity. It has also been extensively studied, and its mechanism of action is well understood. However, 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid has some limitations as a research tool. It has been shown to have some toxicity, particularly at high doses, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid. One area of interest is in its potential as a cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and administration. Another area of interest is in its potential as a diagnostic tool in medical imaging. Research is needed to determine the optimal imaging conditions and to develop new imaging agents based on 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid. Finally, further studies are needed to determine the long-term safety and efficacy of 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid in different patient populations.
Méthodes De Synthèse
3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoic acid with 2-methoxy-2-methylpropanoic acid. The resulting intermediate is then reduced to produce 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid has been shown to have anti-tumor effects by inhibiting the growth of cancer cells. It has also been found to be effective in reducing inflammation and pain in conditions such as rheumatoid arthritis and osteoarthritis. Furthermore, 3-[(2-Methoxy-2-methylpropanoyl)amino]benzoic acid has been investigated as a diagnostic tool in medical imaging due to its ability to bind to certain receptors in the body.
Propriétés
IUPAC Name |
3-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,17-3)11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRPILQRICWULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol](/img/structure/B6630421.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6630436.png)

![[1-(5-Bromo-6-methylpyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B6630447.png)

![(3-Ethyl-1-methylpyrazol-4-yl)-[2-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6630455.png)
![3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile](/img/structure/B6630461.png)

![3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6630469.png)
![4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6630502.png)
![2-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6630503.png)
